molecular formula C17H16ClN3O5 B11010948 N-(4-chloro-3-nitrophenyl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

N-(4-chloro-3-nitrophenyl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

Cat. No.: B11010948
M. Wt: 377.8 g/mol
InChI Key: RKMYAOBWNZNAKM-UHFFFAOYSA-N
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Description

N-(4-CHLORO-3-NITROPHENYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorinated nitrophenyl group, a furan ring, and a piperidinecarboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-3-NITROPHENYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 4-chloro-3-nitrophenyl intermediate, which is then reacted with 2-furylcarbonyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-3-NITROPHENYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chlorine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

N-(4-CHLORO-3-NITROPHENYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-3-NITROPHENYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLORO-3-NITROPHENYL)-3-(2-FURYLCARBONYL)-2-PROPENAMIDE: Shares similar structural features but differs in the position of the furan ring.

    N-(4-CHLORO-3-NITROPHENYL)-1-(2-THIENYLCARBONYL)-4-PIPERIDINECARBOXAMIDE: Contains a thiophene ring instead of a furan ring.

Uniqueness

N-(4-CHLORO-3-NITROPHENYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H16ClN3O5

Molecular Weight

377.8 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C17H16ClN3O5/c18-13-4-3-12(10-14(13)21(24)25)19-16(22)11-5-7-20(8-6-11)17(23)15-2-1-9-26-15/h1-4,9-11H,5-8H2,(H,19,22)

InChI Key

RKMYAOBWNZNAKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=CO3

Origin of Product

United States

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